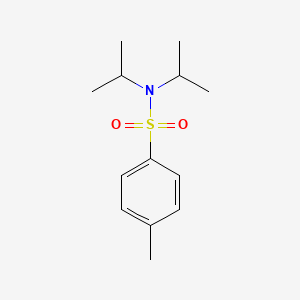
N,N-Diisopropyl-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diisopropyl-4-methylbenzenesulfonamide is a sulfonamide compound with the molecular formula C13H21NO2S. It is characterized by the presence of a sulfonamide functional group attached to a benzene ring substituted with a methyl group at the para position and two isopropyl groups attached to the nitrogen atom. Sulfonamides are known for their biological significance and have been widely studied for their therapeutic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with diisopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diisopropyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the sulfonamide group or other substituents on the benzene ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Diisopropyl-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Sulfonamide derivatives are known for their therapeutic properties, and this compound may serve as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of N,N-Diisopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with protein-protein interactions, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-4-methylbenzenesulfonamide
- N,N-Diisopropylbenzenesulfonamide
- N,N-Diisopropyl-4-chlorobenzenesulfonamide
Uniqueness
N,N-Diisopropyl-4-methylbenzenesulfonamide is unique due to the presence of both isopropyl groups and a methyl group on the benzene ring. This specific substitution pattern can influence its chemical reactivity and biological activity, distinguishing it from other sulfonamide derivatives .
Eigenschaften
CAS-Nummer |
73732-23-7 |
|---|---|
Molekularformel |
C13H21NO2S |
Molekulargewicht |
255.38 g/mol |
IUPAC-Name |
4-methyl-N,N-di(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-10(2)14(11(3)4)17(15,16)13-8-6-12(5)7-9-13/h6-11H,1-5H3 |
InChI-Schlüssel |
ULXGAQBELHELND-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(C)C)C(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















